tert-Butyl(triethoxy)silane

Sol-gel processing Silica reinforcement Natural rubber composites

tert-Butyl(triethoxy)silane (TBTES) is a trialkoxyorganosilane of formula C₁₀H₂₄O₃Si, bearing one sterically demanding tert-butyl group and three hydrolysable ethoxy groups on a central silicon atom. With a molecular weight of 220.38 g·mol⁻¹, a density of approximately 0.886 g·cm⁻³, and a boiling point of ~173 °C at 743 Torr, it is a colourless, moisture-sensitive liquid.

Molecular Formula C10H24O3Si
Molecular Weight 220.38 g/mol
CAS No. 993-66-8
Cat. No. B1612322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(triethoxy)silane
CAS993-66-8
Molecular FormulaC10H24O3Si
Molecular Weight220.38 g/mol
Structural Identifiers
SMILESCCO[Si](C(C)(C)C)(OCC)OCC
InChIInChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3
InChIKeyASEHKQZNVUOPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl(triethoxy)silane (CAS 993-66-8) – Technical Baseline for Silane Compound Acquisition


tert-Butyl(triethoxy)silane (TBTES) is a trialkoxyorganosilane of formula C₁₀H₂₄O₃Si, bearing one sterically demanding tert-butyl group and three hydrolysable ethoxy groups on a central silicon atom [1]. With a molecular weight of 220.38 g·mol⁻¹, a density of approximately 0.886 g·cm⁻³, and a boiling point of ~173 °C at 743 Torr, it is a colourless, moisture-sensitive liquid [1] . As an alkyltriethoxysilane, TBTES hydrolyses to form silanol intermediates that condense into siloxane networks, enabling covalent attachment to hydroxylated surfaces and cross-linking within organic–inorganic hybrid matrices [1].

Why tert-Butyl(triethoxy)silane Cannot Be Freely Substituted by Other Alkyltriethoxysilanes


Alkyltriethoxysilanes share the same hydrolysable ethoxysilyl head-group, but the identity of the single non-hydrolysable alkyl substituent exerts a dominant influence on silane conversion efficiency, hydrolysis kinetics, and the architecture of the resulting hydrophobic or reinforcing layer [1]. A branched tert-butyl group introduces steric hindrance at silicon that is absent in linear n-alkyl or smaller-branching analogs, retarding both hydrolysis and condensation rates relative to tetraethoxysilane (TEOS) and ethyl- or vinyl-substituted homologues [1] [2]. Consequently, direct drop-in replacement of TBTES by a less hindered silane alters the cure profile, silica yield, and interfacial structure of the final composite or coating—making quantitative, head-to-head comparative evidence essential for defensible material selection [1] [2] [3].

tert-Butyl(triethoxy)silane Evidence Guide: Quantified Differentiation vs. Closest Analogs


Silica Conversion Efficiency – Branched Alkyl (BTOS) vs. TEOS, ETOS, and VTOS in Sol-Gel NR Latex

In a head-to-head study of alkyltriethoxysilane/TEOS mixtures processed in natural rubber latex under identical conditions (60% DRC, 50 °C, 5 days), the 20 mol% iso-butyltriethoxysilane (BTOS)/80% TEOS formulation achieved a silane-to-silica conversion of only 68.2%, compared with 93.8% for pure TEOS, 88.4% for 20% vinyltriethoxysilane (VTOS)/80% TEOS, and 83.4% for 20% ethyltriethoxysilane (ETOS)/80% TEOS [1]. The corresponding in-situ silica content was 11.9 phr for the BTOS blend versus 14.1 phr for pure TEOS and the VTOS blend [1]. The authors attribute the depressed conversion to steric inhibition of hydrolysis and condensation by the bulky iso-butyl group [1]. Because the tert-butyl substituent is significantly larger than iso-butyl, TBTES is expected to exhibit an even more pronounced retardation, placing it at the extreme low-conversion end of the alkyltriethoxysilane reactivity spectrum.

Sol-gel processing Silica reinforcement Natural rubber composites

Hydrophobic Layer Formation Kinetics – Branched Alkyl vs. Linear n-Octyl on Concrete

Single-sided NMR monitoring of concrete hydrophobing agents revealed a marked kinetic difference between branched and linear alkyltriethoxysilanes. For n-octyltriethoxysilane, the detectable silane inventory remained approximately constant during the first 24 h of observation, consistent with simple transport and minimal in-pore polycondensation [1]. In contrast, the i-butyltriethoxysilane inventory halved within 18 h, indicating rapid polycondensation or covalent anchoring to pore walls [1]. Critically, the hydrophobic layer generated by the i-butyl derivative was approximately 25% thicker than predicted from its ingress profile alone, whereas the octyl layer thickness matched the transport endpoint [1]. Both compounds produced layers impermeable under a shallow water bath for >1 year, confirming that the differentiation lies not in ultimate performance but in formation kinetics and layer architecture [1].

Hydrophobing agents Concrete protection NMR depth profiling

Steric Differentiation in Palladium-Catalysed Cross-Coupling – tert-Butyl as a Unique Outlier

In a systematic intermolecular competition study of alkenylsilane cross-coupling with aryl iodides, Denmark et al. evaluated carbon-based substituents (methyl, ethyl, isopropyl, tert-butyl, phenyl, 3,3,3-trifluoropropyl) and alkoxy-group counts on silicon under two activation regimes [1]. Under fluoride (TBAF) activation, all substituents except tert-butyl exhibited only a modest steric effect on coupling efficiency, while the tert-butyl-substituted silane showed a uniquely pronounced steric penalty [1]. Under silanolate (TMSOK) activation, a significant steric effect was observed across all substituents, though the tert-butyl group remained among the most hindered [1]. These results directly implicate the tert-butyl group in altering the rate-limiting transmetallation step, conferring on TBTES a reactivity profile that is qualitatively distinct from that of methyl-, ethyl-, isopropyl-, phenyl-, or linear-alkyl-substituted triethoxysilanes.

Hiyama cross-coupling Alkenylsilanes Fluoride activation

tert-Butyl(triethoxy)silane Procurement-Critical Application Scenarios


Controlled-Sol-Gel Synthesis of Alkylated Silica in Polymer Latex Systems

When generating in-situ silica reinforcement in natural or synthetic rubber latex, the 68.2% conversion measured for BTOS/TEOS blends versus 93.8% for pure TEOS [1] means TBTES delivers a slower, more process-tolerant silica build-up. This is especially valuable in thick-section moulding where premature vitrification must be avoided, and in formulations requiring a balance of alkyl surface passivation with retained silanol functionality. Procurement should specify TBTES when the processing window demands a hydrolysis-retarded silane that cannot be achieved with ethyl or vinyl analogs.

Architectural Concrete Hydrophobation with Self-Thickening Penetration Profile

The NMR-documented ~25% excess hydrophobic layer thickness and rapid in-pore polycondensation of the branched butyl derivative [2] recommend TBTES for vertical and overhead concrete surfaces where gravitational slumping of the hydrophobic agent must be countered by fast anchoring. The thick, impermeable layer sustained >1 year of hydrostatic exposure [2], making TBTES the preferred choice over octyltriethoxysilane when long-term waterproofing integrity is required from a single application cycle.

Chemoselective Hiyama Cross-Coupling Requiring Attenuated Silane Reactivity

In multi-step synthetic sequences where a silicon-bearing fragment must survive early-stage manipulations and couple only upon fluoride activation, TBTES provides uniquely attenuated reactivity relative to methyl- or ethyl-substituted silanes [3]. This steric differentiation enables orthogonal protection/deprotection strategies in which less hindered silanes react preferentially, leaving the tert-butylsilyl moiety intact until a deliberate fluoride boost is applied. Procurement should specify TBTES when patent or process documentation explicitly requires sterically deactivated alkenylsilane coupling partners.

Surface-Selective Modification of Mesoporous Silica and Metal Oxide Supports

The steric bulk of the tert-butyl group restricts the number of surface silanol groups that can be grafted per unit area, providing a built-in mechanism for controlling grafting density without precise stoichiometric metering [1]. For catalyst-supports and chromatographic stationary phases where a sparse, well-spaced alkyl coating is desired to preserve residual porosity and accessibility of underlying active sites, TBTES is preferable to n-alkyl or vinyl silanes that can pack more densely and occlude micropores.

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